molecular formula C14H17N B016195 (E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile CAS No. 173214-57-8

(E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile

Cat. No. B016195
CAS RN: 173214-57-8
M. Wt: 199.29 g/mol
InChI Key: LSLSEAKCBXIBNM-WEVVVXLNSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves intricate reactions that may offer insights into the synthesis of (E)-5-(2,6,6-Trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile. For example, the synthesis of novel bicyclic nitriles through one-pot reactions and the manipulation of cyclohexene derivatives highlight the complexity and creativity in synthetic organic chemistry. These procedures often involve reactions such as the Diels-Alder reaction, functionalization of cyclohexene, or cycloaddition reactions to construct the core cyclohexene structure with various substituents, including nitrile groups [Mahajan et al., 2011].

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior and properties of a compound. Studies involving X-ray crystallography and spectroscopy techniques are common for this purpose. For instance, the detailed molecular structure of related compounds can reveal information about their conformation, bonding, and stereochemistry, which are essential for predicting reactivity and interaction with other molecules [Mahajan et al., 2011].

Chemical Reactions and Properties

Chemical reactions involving this compound and similar compounds can vary widely, including photocycloadditions, boration reactions, and interactions with bases. These reactions often lead to the formation of complex structures and can be influenced by steric and electronic effects. Understanding these reactions is fundamental for the application of these compounds in synthetic chemistry [Barentsen et al., 1995; Wrackmeyer et al., 2002].

Scientific Research Applications

Therapeutic Efficacy of Terpenes

D-limonene, a monocyclic monoterpene abundant in citrus plants, showcases extensive therapeutic efficacy. Research highlights its role in preventing chronic and degenerative diseases due to its antioxidant, antidiabetic, anticancer, anti-inflammatory, and cardioprotective properties among others. The wide-ranging benefits suggest D-limonene's significant potential for clinical applications and human health improvement (Anandakumar, Kamaraj, & Vanitha, 2020).

Environmental and Industrial Applications

The versatility of terpenes extends beyond therapeutic applications, touching on environmental and industrial spheres. For instance, their role in forest ecosystems through volatile organic compounds (VOCs) contributes positively to human health by offering antioxidant and anti-inflammatory effects. This insight opens avenues for utilizing terpenes in landscape design and public health strategies (Antonelli et al., 2020).

Potential in Cancer Research

Further research underscores the anticarcinogenic effects of terpenes like (-)-epigallocatechin gallate (EGCG), highlighting their potential as chemopreventive agents against various cancers. The mechanism of action includes the modulation of signaling pathways and induction of apoptosis in cancer cells, pointing to a promising role in future anticancer therapies (Fujiki et al., 1992).

Chemical and Material Sciences

Terpenes also find applications in chemical and material sciences, demonstrated by studies on the selective catalytic oxidation of cyclohexene, showcasing the potential for producing industrially valuable compounds. This research highlights the importance of developing controllable and selective reactions for the efficient use of terpenes and their derivatives in the chemical industry (Cao et al., 2018).

properties

IUPAC Name

(E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-12-8-7-10-14(2,3)13(12)9-5-4-6-11-15/h5,9H,7-8,10H2,1-3H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLSEAKCBXIBNM-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC#CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C#CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90421285
Record name (4E)-5-(2,6,6-Trimethylcyclohex-1-en-1-yl)pent-4-en-2-ynenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90421285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

173214-57-8
Record name (4E)-5-(2,6,6-Trimethylcyclohex-1-en-1-yl)pent-4-en-2-ynenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90421285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile
Reactant of Route 2
(E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile
Reactant of Route 3
(E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile
Reactant of Route 4
(E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile
Reactant of Route 5
(E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile
Reactant of Route 6
(E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile

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